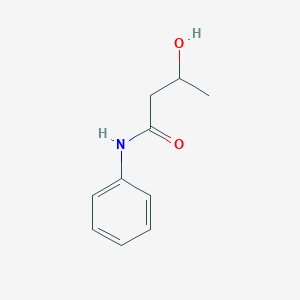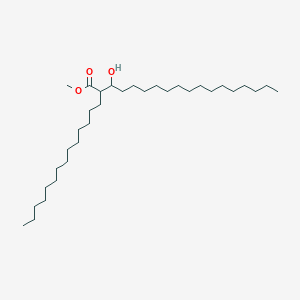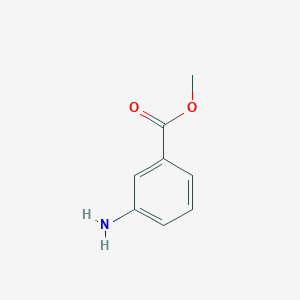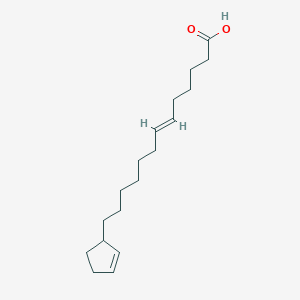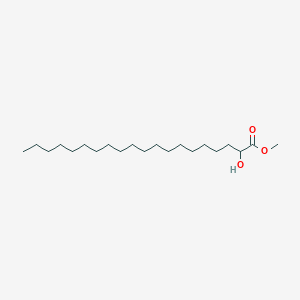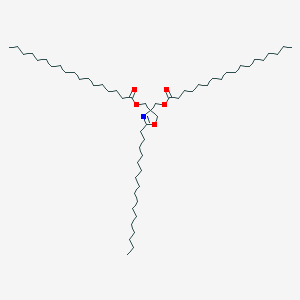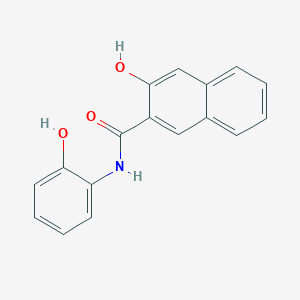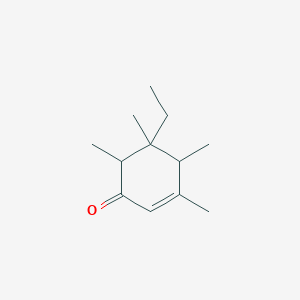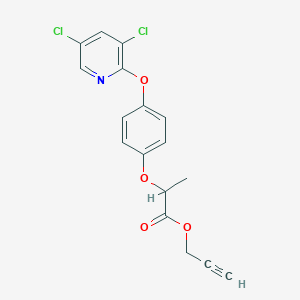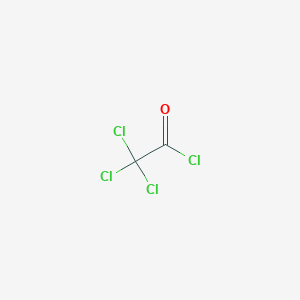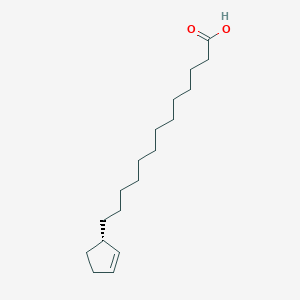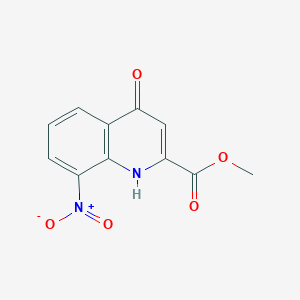
Tris(acetonitrile)tricarbonylchromium(0)
説明
Tris(acetonitrile)tricarbonylchromium(0) is a potent catalyst with the chemical formula Cr(CO)3(NCCH3)3 . It is widely used in various industries for its catalytic properties .
Molecular Structure Analysis
The molecular structure of Tris(acetonitrile)tricarbonylchromium(0) consists of a chromium atom surrounded by three carbonyl (CO) and three acetonitrile (NCCH3) ligands . The linear formula is Cr(CO)3(NCCH3)3 .Chemical Reactions Analysis
Tris(acetonitrile)tricarbonylchromium(0) is known to be a catalyst for various chemical reactions. It is used in organic synthesis, homogeneous catalysis, C-C coupling reactions, hydrogenation reactions, and carbon monoxide insertion reactions . It is also used as a catalyst for the thermal transformation of poly(methylsilene) to SiC ceramics via crosslinking reactions .Physical And Chemical Properties Analysis
Tris(acetonitrile)tricarbonylchromium(0) is a solid at room temperature . It has a molecular weight of 259.18 g/mol . Its melting point is between 67-72 °C .科学的研究の応用
Synthesis and Chemical Properties
Tris(acetonitrile)tricarbonylchromium(0) has been used in the synthesis of various organometallic complexes, demonstrating its versatility in the formation of compounds with potential applications in catalysis and material science. For instance, it was used in the high-yield synthesis of (η6-1,4-diphenyl-1,3-butadiene)tricarbonylchromium(0), where it reacted with 1,4-diphenyl-1,3-butadiene. The resultant complex was characterized by its IR and NMR spectroscopic data, showing that the organic ligand bonded to the Cr(CO)3 moiety through only one of the two phenyl rings (Kayran & Özkar, 1992).
Reactivity with Trimethylsilylarenes
The reactivity of tris(acetonitrile)tricarbonylchromium with trimethylsilylarenes was studied, showing that it reacts with trimethylsilyl derivatives of various organic compounds. The reaction products were characterized, and their structures were confirmed by X-ray crystallography, indicating the bonding patterns and the absence of trimethylsilyl groups in some cases. The study provided insights into the reactivity and potential applications of tris(acetonitrile)tricarbonylchromium in organic synthesis and the formation of organometallic complexes (Lin & Liu, 1994).
Safety And Hazards
Tris(acetonitrile)tricarbonylchromium(0) is classified as a pyrophoric solid, meaning it can catch fire spontaneously if exposed to air . Therefore, it should be handled under inert gas and kept away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be worn when handling this compound .
特性
IUPAC Name |
acetonitrile;carbon monoxide;chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H3N.3CO.Cr/c3*1-2-3;3*1-2;/h3*1H3;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEKEFWOCFTTML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9CrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455905 | |
| Record name | Tris(acetonitrile)tricarbonylchromium(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(acetonitrile)tricarbonylchromium(0) | |
CAS RN |
16800-46-7 | |
| Record name | Tris(acetonitrile)tricarbonylchromium(0) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(acetonitrile)tricarbonylchromium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)
